(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione
Description
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione is a polycyclic aromatic compound featuring a fused benzo[g][1,3]dioxolo[4,5-c]isochromene scaffold with three ketone groups (trione) at positions 2, 6, and 11. The stereochemistry (3aS,5S,11bS) indicates specific spatial arrangements of the methyl group at position 5 and the hydroxy group at position 2.
Properties
Molecular Formula |
C15H10O7 |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
(11S,15S,17S)-4-hydroxy-17-methyl-12,14,16-trioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C15H10O7/c1-5-8-10(13-14(20-5)22-15(19)21-13)11(17)6-3-2-4-7(16)9(6)12(8)18/h2-5,13-14,16H,1H3/t5-,13-,14-/m0/s1 |
InChI Key |
MCSWCIQAECMQGP-XRDMCUQDSA-N |
Isomeric SMILES |
C[C@H]1C2=C([C@H]3[C@@H](O1)OC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Canonical SMILES |
CC1C2=C(C3C(O1)OC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
- Formation of the benzo[g][1,3]dioxolo[4,5-c]isochromene core through cyclization reactions.
- Introduction of the hydroxy and methyl groups via selective functionalization.
- Final purification using chromatographic techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:
- Scaling up the reaction conditions to handle larger quantities of starting materials.
- Utilizing continuous flow reactors to improve reaction efficiency.
- Implementing advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione involves its interaction with specific molecular targets and pathways. The compound may:
- Bind to enzymes or receptors, altering their activity.
- Interfere with cellular processes such as DNA replication or protein synthesis.
- Induce apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weight estimated using atomic composition.
Methodological Approaches for Structural Comparison
Binary Fingerprint Similarity (Tanimoto Coefficient)
The Tanimoto coefficient, a widely used metric for binary chemical fingerprints, quantifies similarity based on shared molecular features. For the target compound, this method would highlight overlaps in aromatic rings and ketone groups with analogs but may overlook stereochemical differences .
Graph-Based Comparison (SIMCOMP/GIN)
Graph isomorphism networks (GIN) and tools like SIMCOMP perform subgraph matching to align atomic structures. These methods are more accurate for comparing stereochemistry and fused-ring systems but require significant computational resources . For instance, SIMCOMP’s alignment of the target’s dioxolo-isochromene scaffold with analogs’ pyrimidine systems would reveal divergent electronic properties .
Implications of Structural Differences
- Toxicity : Structural alerts (e.g., trione groups) suggest possible electrophilic reactivity, necessitating QSAR analysis to compare toxicity profiles with analogs .
- Synthetic Accessibility : The stereospecific synthesis of the target compound likely requires chiral catalysts, whereas analogs with simpler substituents (e.g., ethyl esters) are more straightforward to synthesize .
Biological Activity
The compound (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione , also known as Kalafungin, is a complex organic molecule with significant biological implications. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C₁₅H₁₀O₇
- Molecular Weight : 302.24 g/mol
- CAS Number : 11048-15-0
- Purity : ≥ 95%
Structural Representation
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that Kalafungin exhibits antimicrobial properties. It has been tested against various bacterial strains, particularly focusing on Gram-positive and Gram-negative bacteria.
Inhibition Zone Assay Results
| Compound | Gram-Positive (S. aureus ATCC 25923) | Gram-Negative (E. coli ATCC 25922) |
|---|---|---|
| Kalafungin | Not specifically tested but related compounds show activity | Not specifically tested but related compounds show activity |
The compound's efficacy can be inferred from related studies on similar structures which indicate potential antibacterial activity against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of Kalafungin. These studies typically assess the compound's effects on various cancer cell lines.
Case Study: Cytotoxic Effects
In a study involving several cancer cell lines, Kalafungin demonstrated varying degrees of cytotoxicity. The results are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.5 |
These findings suggest that Kalafungin may have potential as a therapeutic agent in oncology, although further research is needed to confirm these effects and understand the underlying mechanisms.
The precise mechanism of action for Kalafungin remains under investigation. However, it is hypothesized that its biological activity may involve interaction with specific cellular targets or pathways that are critical for microbial growth and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
